molecular formula C21H21N3O5 B5630394 N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5630394
M. Wt: 395.4 g/mol
InChI Key: ZXKJEMPCCSXYBI-UHFFFAOYSA-N
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Description

The acetamide group, present in many pharmaceutical products, plays a crucial role in medicinal chemistry due to its relevance in drug design and synthesis. Compounds containing acetamide functionalities, such as the one , are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of complex acetamides typically involves nucleophilic substitution reactions, where an amine reacts with an activated carboxylic acid derivative. For example, compounds similar to the one mentioned have been synthesized using reagents that act as equivalents of N-acetamide nucleophiles, demonstrating the versatility of these methods in producing substituted acetamides with potential pharmaceutical applications (Sakai et al., 2022).

Molecular Structure Analysis

Crystal structure analysis plays a pivotal role in understanding the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within a compound. Such analyses are crucial for compounds with potential pharmaceutical applications, as the molecular structure directly influences the compound's biological activity and interaction with biological targets. Depside derivatives, similar in complexity to the compound , have had their structures confirmed through X-ray crystallography, showcasing the importance of molecular structure analysis in the synthesis and design of new compounds (Lv et al., 2009).

Chemical Reactions and Properties

The chemical behavior of compounds containing both acetamide and dimethoxyphenyl groups can involve a variety of reactions, including hydrolysis, nucleophilic substitution, and oxidation-reduction processes. These reactions are influenced by the presence of functional groups, their electronic effects, and the overall molecular structure. For instance, the catalytic hydrogenation of acetamides demonstrates the potential for modifying chemical structures to yield compounds with desired properties (Qun-feng, 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-8-10-21(26)24(23-17)13-20(25)22-18-12-16(28-2)7-9-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKJEMPCCSXYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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